2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 311315-51-2
Cat. No.: VC15498306
Molecular Formula: C25H22N4O5
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 311315-51-2 |
|---|---|
| Molecular Formula | C25H22N4O5 |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C25H22N4O5/c1-25(2)10-18-23(19(30)11-25)22(14-3-8-20-21(9-14)34-13-33-20)17(12-26)24(27)28(18)15-4-6-16(7-5-15)29(31)32/h3-9,22H,10-11,13,27H2,1-2H3 |
| Standard InChI Key | MMTWVNPMLKKPPB-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Introduction
Structural and Functional Analysis
Molecular Framework
The compound’s architecture centers on a hexahydroquinoline scaffold, a bicyclic system comprising a partially saturated quinoline ring. This core is substituted at the 4-position with a benzo[d]dioxole group, a fused aromatic system known for enhancing metabolic stability and modulating electronic properties. At the 1-position, a 4-nitrophenyl group introduces strong electron-withdrawing effects, while the 3-carbonitrile moiety contributes to dipole interactions and hydrogen bonding potential. The 7,7-dimethyl substituents impart steric bulk, influencing conformational flexibility and intermolecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O5 |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
| Canonical SMILES | CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)N+[O-])N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Functional Group Contributions
The benzo[d]dioxole moiety enhances aromatic π-stacking capabilities and resistance to oxidative degradation, traits valuable in drug design. The 4-nitrophenyl group’s electron-withdrawing nature polarizes the molecule, potentially improving binding affinity to electron-rich biological targets. The cyano group at position 3 participates in dipole-dipole interactions and may serve as a hydrogen bond acceptor, while the amino group at position 2 offers hydrogen bond donor capacity, critical for target engagement.
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis of this compound typically involves a cascade of condensation, cyclization, and functionalization steps. A representative pathway begins with the reaction of 4-hydroxy-6-methylpyran-2-one and 2,6-dichlorobenzaldehyde in ethanol under reflux conditions, catalyzed by 4-(dimethylamino)pyridine (DMAP) . Subsequent steps introduce the nitrophenyl and cyano groups via nucleophilic aromatic substitution and Knoevenagel condensation, respectively.
Key Reaction Conditions:
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Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Yield Optimization
Yields depend critically on stoichiometric ratios and reaction time. For example, extending the reflux duration to 3–4 hours improves cyclization efficiency but risks side-product formation . The use of DMAP as a catalyst enhances reaction rates by deprotonating intermediates, though excess catalyst can lead to overfunctionalization .
Physicochemical Properties
Crystallographic Data
While direct crystallographic data for this compound remains unpublished, related hexahydroquinoline derivatives crystallize in monoclinic systems with space group P2₁/c . Unit cell parameters for analogous structures include a = 7.423 Å, b = 27.798 Å, c = 9.550 Å, and β = 117.62°, with Z = 4 . These metrics suggest a dense packing arrangement stabilized by hydrogen bonding between amino and nitro groups.
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic hexahydroquinoline core and aromatic substituents. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with the nitro group prone to reduction under acidic conditions.
Comparative Analysis with Structural Analogues
Activity Trends in Hexahydroquinoline Derivatives
The table below contrasts the target compound with related structures:
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